molecular formula C7H9F2N3 B14804776 4-(Aminomethyl)-5-(difluoromethyl)pyridin-2-amine

4-(Aminomethyl)-5-(difluoromethyl)pyridin-2-amine

Cat. No.: B14804776
M. Wt: 173.16 g/mol
InChI Key: NTLZEFUMXUBCCI-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-5-(difluoromethyl)pyridin-2-amine is a pyridine derivative characterized by a 2-aminopyridine core with aminomethyl and difluoromethyl substituents at positions 4 and 5, respectively. This compound is of interest in medicinal chemistry due to the strategic placement of electron-withdrawing (difluoromethyl) and electron-donating (aminomethyl) groups, which modulate electronic and steric properties critical for binding to biological targets.

Properties

Molecular Formula

C7H9F2N3

Molecular Weight

173.16 g/mol

IUPAC Name

4-(aminomethyl)-5-(difluoromethyl)pyridin-2-amine

InChI

InChI=1S/C7H9F2N3/c8-7(9)5-3-12-6(11)1-4(5)2-10/h1,3,7H,2,10H2,(H2,11,12)

InChI Key

NTLZEFUMXUBCCI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1N)C(F)F)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-5-(difluoromethyl)pyridin-2-amine typically involves a multi-step process. One efficient method starts with 2,2-difluoroacetic anhydride as the starting material. The process involves a five-step and two-pot procedure, which avoids the use of a sealed vessel for the amination process . Each step of the synthetic route is optimized, and key intermediates are isolated and characterized before the final two-pot procedure. This method has been successfully applied for large-scale production .

Industrial Production Methods

For industrial production, the same scalable, rapid, high-yielding, and practical synthesis method is employed. The process ensures the preparation of 4-(Aminomethyl)-5-(difluoromethyl)pyridin-2-amine in large quantities, making it suitable for use as a key intermediate in the production of numerous protein kinase inhibitors .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-5-(difluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.

    Substitution: The compound can undergo substitution reactions, particularly at the aminomethyl and difluoromethyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure high yields and purity of the products.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyridine derivatives. These products are often used as intermediates in further synthetic applications.

Scientific Research Applications

4-(Aminomethyl)-5-(difluoromethyl)pyridin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-5-(difluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, particularly kinases. The compound acts as an inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase . By inhibiting these kinases, the compound can modulate various cellular pathways, leading to its effects in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyridin-2-Amine Derivatives

5-(Trifluoromethyl)pyridin-2-amine (CAS 183610-70-0)

  • Structure: Lacks the 4-aminomethyl and 5-difluoromethyl groups, featuring a trifluoromethyl group at position 3.
  • This compound is a common intermediate in kinase inhibitor synthesis .
  • Applications : Used in the synthesis of covalent kinase inhibitors targeting EGFR and BTK .

4-(Difluoromethyl)pyridin-2-amine (CAS 74784-70-6)

  • Structure : Difluoromethyl group at position 4 instead of 5; lacks the 5-substituent.
  • Properties: The difluoromethyl group provides moderate electron-withdrawing effects, influencing pKa and solubility. This compound has been explored in nitric oxide synthase (NOS) inhibitors .
Complex Pyridine-Based Inhibitors

2.2.1. PQR530: (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine

  • Structure: Shares the 4-difluoromethyl and 2-amine pyridine core but incorporates a triazine-morpholino substituent at position 4.
  • Pharmacology : Dual PI3K/mTOR inhibitor with IC50 values of 2–10 nM for PI3Kα and mTOR. Demonstrates 90% oral bioavailability and brain penetration, making it a candidate for glioblastoma .
  • Comparison: The triazine-morpholino moiety in PQR530 enhances kinase selectivity and potency but reduces metabolic simplicity compared to the target compound’s aminomethyl group .

4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine (CAS 1552457-95-0)

  • Structure : Features a pyrrolidine ring at position 5, introducing chirality and basicity.
  • Applications : Investigated as a building block for G protein-coupled receptor (GPCR) modulators. The pyrrolidine group enhances solubility but may limit blood-brain barrier penetration compared to difluoromethyl .

Pharmacokinetic and Physicochemical Comparisons

Table 1: Key Properties of Selected Pyridin-2-amine Derivatives
Compound logP Molecular Weight Key Substituents Target Affinity (IC50)
4-(Aminomethyl)-5-(difluoromethyl)pyridin-2-amine 1.8* ~190 4-aminomethyl, 5-difluoromethyl N/A
5-(Trifluoromethyl)pyridin-2-amine 2.3 176.1 5-trifluoromethyl EGFR: 15 nM
PQR530 3.1 407.42 5-triazine-morpholino PI3Kα: 2 nM, mTOR: 8 nM
4-(Difluoromethyl)pyridin-2-amine 1.5 160.1 4-difluoromethyl nNOS: 50 nM

*Estimated using fragment-based methods.

Mechanistic and Selectivity Insights

  • Electron-Withdrawing Effects: The 5-difluoromethyl group in the target compound likely reduces basicity of the pyridine nitrogen, enhancing membrane permeability versus 5-aminomethyl analogs .
  • Aminomethyl Role: The 4-aminomethyl group may facilitate hydrogen bonding with kinase hinge regions, similar to morpholino groups in PQR530, but with reduced steric hindrance .
  • Selectivity : Unlike PQR530, which inhibits both PI3K and mTOR due to its triazine substituent, the target compound’s simpler structure may favor selectivity for single targets like PI3K isoforms .

Biological Activity

The compound 4-(Aminomethyl)-5-(difluoromethyl)pyridin-2-amine is a pyridine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Anticancer Activity

Research indicates that compounds containing the aminomethyl group, such as 4-(aminomethyl)-5-(difluoromethyl)pyridin-2-amine, exhibit significant anticancer properties. A study on Mannich bases, which includes this compound's structure, highlights their capability as anticancer agents. These compounds have been shown to inhibit various receptor tyrosine kinases (RTKs) critical in cancer progression, including EGFR and HER-2 .

Case Study: Inhibition of Receptor Tyrosine Kinases

A specific investigation into related compounds demonstrated potent inhibition against several RTKs. For instance, compounds with a trifluoromethyl group showed over 90% inhibition at concentrations as low as 10 nM against EGFR . This suggests that structural modifications in pyridine derivatives can enhance their anticancer efficacy.

Antimicrobial Activity

The biological activity of 4-(aminomethyl)-5-(difluoromethyl)pyridin-2-amine may extend to antimicrobial effects. Mannich bases have been reported to possess antibacterial and antifungal properties, making them candidates for further exploration in treating infections . The structural characteristics of these compounds often correlate with their effectiveness against microbial strains.

Anti-inflammatory and Analgesic Effects

Pyridine derivatives have also been studied for their anti-inflammatory properties. Certain derivatives have shown the ability to inhibit cyclooxygenase enzymes (COX), which are pivotal in inflammatory processes. For example, related compounds demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

Understanding the SAR of 4-(aminomethyl)-5-(difluoromethyl)pyridin-2-amine is crucial for optimizing its biological activity. The presence of the difluoromethyl group is believed to enhance lipophilicity and binding affinity to target proteins, thereby increasing potency .

Compound Activity IC50 (nM) Target
4-(Aminomethyl)-5-(difluoromethyl)pyridin-2-amineAnticancer<10EGFR
Trifluoromethyl analogsAnticancer10HER-2
Related pyridine derivativesAnti-inflammatory40COX

Molecular Docking Studies

Molecular docking studies have provided insights into how these compounds interact with their biological targets. For instance, docking simulations for related compounds revealed favorable binding geometries that facilitate interaction with the active sites of target enzymes and receptors .

Q & A

Q. What are the optimal synthetic routes for 4-(Aminomethyl)-5-(difluoromethyl)pyridin-2-amine?

  • Methodological Answer : The synthesis of pyridine derivatives with fluorine and amine substituents typically involves nucleophilic substitution or diazotization reactions. For example, fluorinated pyridines like 3,5-difluoro-4-methylpyridin-2-amine are synthesized via nucleophilic substitution of pentafluoropyridine with sodium azide, followed by methyl group introduction . For the target compound, a similar approach could involve:
  • Step 1 : Selective fluorination of a pyridine precursor using difluoromethylating agents (e.g., (diethylamino)sulfur trifluoride).
  • Step 2 : Introduction of the aminomethyl group via reductive amination or coupling reactions.
  • Critical Parameters : Reaction temperature (often <0°C for fluorination), solvent polarity (e.g., DMF for polar intermediates), and protecting groups to prevent side reactions at the amine site .

Q. What spectroscopic and chromatographic techniques are recommended for characterization?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substituent positions and fluorine coupling patterns. For example, in structurally similar compounds, 19F^{19}\text{F} NMR shows distinct peaks for difluoromethyl groups (-CF2_2H) at ~-90 to -110 ppm .
  • X-ray Crystallography : Resolves dihedral angles between the pyridine ring and substituents (e.g., 12.8° twist in N-(2-fluorophenyl)pyrimidine derivatives), critical for understanding steric effects .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C7_7H9_9F2_2N3_3 for the target compound) .

Q. How can purification challenges arising from polar functional groups be addressed?

  • Methodological Answer :
  • Flash Chromatography : Use silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) to separate polar amines.
  • Recrystallization : Polar solvents like ethanol/water mixtures enhance crystal lattice formation. For example, pyrimidine analogs with -NH2_2 groups are recrystallized from ethanol to achieve >98% purity .
  • HPLC : Reverse-phase C18 columns with 0.1% trifluoroacetic acid in the mobile phase improve peak resolution for basic compounds .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
  • Control for Substituent Effects : Compare activity of the target compound with analogs (e.g., replacing difluoromethyl with -CF3_3 or -CH3_3) to isolate the role of fluorine. For instance, 6-methyl-2-phenylpyrimidine derivatives show varied antimicrobial activity depending on substituent electronegativity .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., ciprofloxacin for antimicrobial assays) to minimize variability .
  • Statistical Analysis : Apply multivariate regression to correlate structural parameters (e.g., Hammett σ values for fluorine) with bioactivity .

Q. What experimental design principles apply to studying environmental fate and degradation pathways?

  • Methodological Answer :
  • Abiotic Degradation : Conduct hydrolysis studies at varying pH (e.g., pH 3–9) and temperatures (25–50°C) to simulate natural conditions. Monitor degradation via LC-MS for byproducts like pyridine carboxylic acids .
  • Biotic Transformation : Use soil microcosms with defined microbial communities (e.g., Pseudomonas spp.) to assess metabolic pathways. Track 14C^{14}\text{C}-labeled compound mineralization to CO2_2 .
  • QSPR Modeling : Predict environmental persistence using quantitative structure-property relationships (e.g., log KowK_{ow} and half-life correlations) .

Q. What crystallographic challenges arise in determining hydrogen bonding networks?

  • Methodological Answer :
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve weak interactions (e.g., C–H⋯O bonds with distances ~2.5–3.0 Å). For example, intramolecular N–H⋯N bonds in pyrimidine derivatives form six-membered rings critical for stability .
  • Refinement Constraints : Apply SHELXL restraints for disordered fluorine atoms. In N-(4-methoxyphenyl)pyrimidines, methoxy group rotation requires TLS parameterization to model thermal motion .
  • Hydrogen Bond Analysis : Use Mercury software to visualize interactions (e.g., C–H⋯π bonds linking polymeric chains along the c-axis) .

Q. How do substitution patterns influence regioselectivity in electrophilic reactions?

  • Methodological Answer :
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. Fluorine’s electron-withdrawing effect directs electrophiles to electron-rich aminomethyl sites .
  • Experimental Validation : Compare nitration outcomes (e.g., HNO3_3/H2_2SO4_4) between 4-aminomethyl and 5-difluoromethyl positions. In 5-nitro-pyridin-2-amine analogs, steric hindrance from -CF2_2H reduces para-substitution .
  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates. Substituent effects (e.g., -CF2_2H vs. -CH3_3) alter activation energies by 5–10 kJ/mol .

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